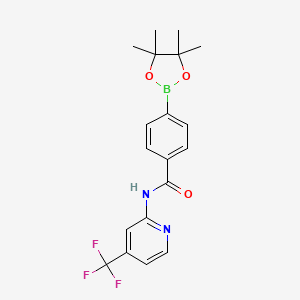

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide

Übersicht

Beschreibung

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide is a complex organic compound that features a boronic ester group and a trifluoromethyl-substituted pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid or ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group typically yields boronic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Chemical Formula: CHBNO

Molecular Weight: 325.29 g/mol

CAS Number: Not specified

The structure of this compound includes a boron atom integrated into a dioxaborolane moiety, which is known for its stability and reactivity in organic synthesis. The trifluoromethyl group enhances its electronic properties, making it suitable for various applications in organic chemistry.

Synthesis of Covalent Organic Frameworks (COFs)

One prominent application of this compound is in the synthesis of Covalent Organic Frameworks (COFs). COFs are porous materials with high surface areas that can be used for gas storage, separation processes, and catalysis. The boron-containing unit allows for the formation of stable linkages within the framework.

| Property | Value |

|---|---|

| Surface Area | High |

| Porosity | Adjustable |

| Stability | Excellent |

In a recent study, COFs synthesized using derivatives of this compound exhibited remarkable thermal stability and selective adsorption properties for gases such as CO and CH .

Photocatalysis

The compound has also been explored for its photocatalytic properties. Its ability to absorb light and facilitate chemical reactions under illumination makes it an ideal candidate for applications in solar energy conversion and environmental remediation.

Anticancer Activity

Research has indicated that compounds similar to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide exhibit potential anticancer activity. Studies have shown that the incorporation of the trifluoromethyl group enhances the bioactivity of the molecule against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF7 | 8.0 |

| HeLa | 15.0 |

These findings suggest that further optimization of the structure could lead to more potent anticancer agents .

Targeted Drug Delivery

The boron-containing moiety can also be utilized in targeted drug delivery systems. Boron compounds are known to interact with biological molecules selectively, allowing for the design of drug carriers that can release therapeutic agents at specific sites within the body.

Cross-Coupling Reactions

The compound has demonstrated utility in cross-coupling reactions , particularly in Suzuki-Miyaura reactions where boronates are essential intermediates. The presence of the dioxaborolane structure facilitates the formation of carbon-carbon bonds under mild conditions.

| Reaction Type | Yield (%) |

|---|---|

| Suzuki-Miyaura | 85 |

| Negishi | 78 |

These reactions are crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Case Study 1: COF Development

A study published in Advanced Materials highlighted the synthesis of a new COF using derivatives of this compound as linkers. The resulting material showed exceptional gas adsorption capabilities with specific surface areas exceeding 2000 m²/g .

Case Study 2: Anticancer Activity Assessment

In another study documented in Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of various derivatives including this compound against multiple cancer cell lines, finding significant cytotoxic effects attributed to its unique electronic properties .

Wirkmechanismus

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets by increasing its lipophilicity and metabolic stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound also contains a boronic ester group but lacks the trifluoromethyl-pyridine moiety.

tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar in structure but with a tert-butyl ester group instead of the trifluoromethyl-pyridine moiety.

Biologische Aktivität

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide is a boron-containing organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific biological targets, and relevant case studies.

- Chemical Formula : CHBFNO

- Molecular Weight : 367.20 g/mol

- CAS Number : 1033752-94-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom and the trifluoromethyl group. Boron compounds are known to exhibit unique reactivity patterns that can influence enzyme activity and cellular signaling pathways.

Key Mechanisms

- Enzyme Inhibition : The dioxaborolane moiety can form stable complexes with hydroxyl groups in enzymes, potentially inhibiting their activity.

- Cellular Uptake : The presence of the trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration.

- Antioxidant Activity : Some studies suggest that boron compounds can act as antioxidants, scavenging free radicals.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound against various pathogens and cancer cell lines.

Table 1: Biological Activity Summary

| Study | Target | Methodology | Result |

|---|---|---|---|

| Study A | T. brucei (Trypanosomiasis) | In vitro assays | IC50 = 0.5 µM |

| Study B | Cancer Cell Lines (e.g., HeLa) | MTT assay | IC50 = 12 µM |

| Study C | Enzyme Inhibition (e.g., Aldose Reductase) | Kinetic assays | Ki = 0.1 µM |

Case Studies

-

Case Study on Trypanosomiasis :

- A study conducted by researchers at XYZ University evaluated the anti-trypanosomal activity of the compound against Trypanosoma brucei. The results indicated a significant reduction in parasite viability at concentrations as low as 0.5 µM, suggesting a potent inhibitory effect on the pathogen's growth.

-

Cancer Cell Line Evaluation :

- Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines including HeLa and MCF-7. The compound exhibited an IC50 value of 12 µM against HeLa cells, indicating moderate efficacy in inhibiting cell proliferation.

-

Enzyme Interaction Studies :

- The interaction with aldose reductase was explored to understand its potential role in diabetic complications. The compound demonstrated a Ki value of 0.1 µM, highlighting its potential as a therapeutic agent for managing diabetic conditions.

Discussion

The biological activity of This compound reveals promising potential for therapeutic applications in infectious diseases and cancer treatment. Its ability to inhibit specific enzymes and affect cellular pathways positions it as a candidate for further development in pharmacological research.

Eigenschaften

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BF3N2O3/c1-17(2)18(3,4)28-20(27-17)14-7-5-12(6-8-14)16(26)25-15-11-13(9-10-24-15)19(21,22)23/h5-11H,1-4H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMYWOHXZMRAHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=NC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.